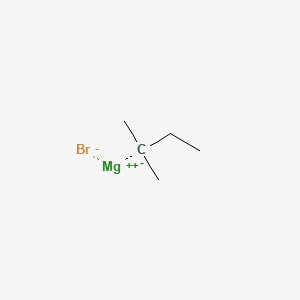

4-Methylpent-3-enylmagnesium bromide, 0.50 M in THF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

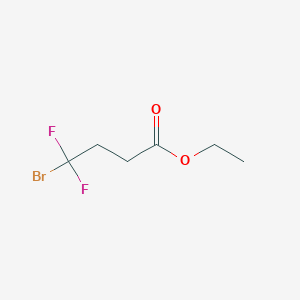

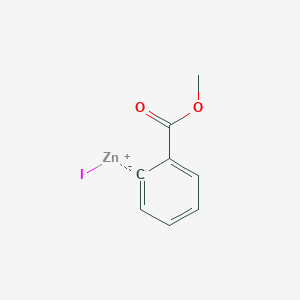

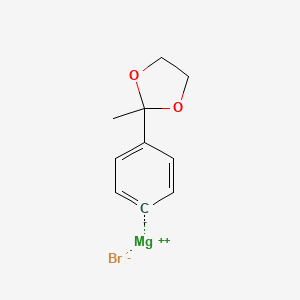

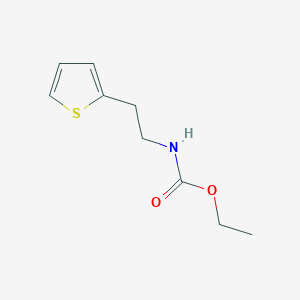

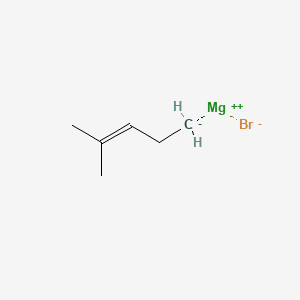

4-Methylpent-3-enylmagnesium bromide, 0.50 M in THF (Tetrahydrofuran) is a chemical compound with the molecular formula C6H11BrMg . It has a molecular weight of 187.36 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-Methylpent-3-enylmagnesium bromide, 0.50 M in THF consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 magnesium atom . The exact structure can be found in the MOL file with the MDL Number MFCD11553302 .Wissenschaftliche Forschungsanwendungen

Agrochemicals Synthesis

4-Methylpent-3-enylmagnesium bromide: is utilized in the synthesis of agrochemicals. Its role in creating carbon-carbon bonds is pivotal for developing new molecules with potential use in agriculture . The compound can be involved in the synthesis of pesticides and herbicides, where its reactivity with various electrophiles can lead to the formation of complex organic compounds that are effective in pest and weed control.

Pharmaceutical Industry

In pharmaceutical research, 4-Methylpent-3-enylmagnesium bromide serves as a key intermediate in the synthesis of various drugs . It is particularly valuable in the formation of carbon-heteroatom bonds, which are essential in creating active pharmaceutical ingredients (APIs). Its use in metal-mediated reactions can lead to the development of new medicinal compounds with improved efficacy and safety profiles .

Polymer Production

This reagent is also significant in the field of polymer chemistry. It can initiate polymerization reactions or be incorporated into polymer chains to modify their properties . The ability to create polymers with specific characteristics makes 4-Methylpent-3-enylmagnesium bromide a valuable tool in designing materials with desired mechanical, thermal, or chemical resistance properties.

Radiolabeled Agents

4-Methylpent-3-enylmagnesium bromide: is instrumental in the preparation of radiolabeled agents used in diagnostic imaging . It can be used to introduce radioactive isotopes into organic molecules, which are then employed in various imaging techniques such as positron emission tomography (PET) to visualize biological processes in real-time.

Synthesis of Complex Molecules

The compound is involved in the synthesis of complex molecules, including natural products and synthetic intermediates . Its reactivity allows for the construction of diverse molecular architectures, which is crucial in the discovery and development of new compounds with potential applications in different scientific fields.

Asymmetric Transformations

Lastly, 4-Methylpent-3-enylmagnesium bromide plays a role in asymmetric transformations, which are essential for producing enantioenriched compounds . These compounds have significant implications in the development of chiral drugs and other materials where the spatial arrangement of atoms is critical for their function.

Safety and Hazards

Eigenschaften

IUPAC Name |

magnesium;2-methylpent-2-ene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYUEWRDTIMXIC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[CH2-])C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.